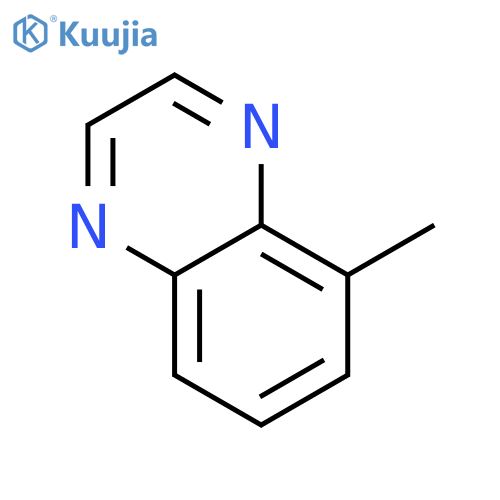Cas no 13708-12-8 (5-Methylquinoxaline)

5-Methylquinoxaline structure
商品名:5-Methylquinoxaline
5-Methylquinoxaline 化学的及び物理的性質
名前と識別子
-
- 5-Methylquinoxaline
- 5-Methyl-chinoxalin
- 8-methylquinoxaline
- 8-methylquinoxoline
- Quinoxaline,5-methyl
- FEMA 3203
- FEMA NUMBER 3203
- 5-methyl-quinoxalin
- 5-METHYLQUINOXOLINE
- Quinoxaline, 5-methyl-
- 5 AND 6-METHYLQUINOXALINE
- 5(6)-METHYLQUINOXALINE MIXTURE
- 5-Methylquinoxaline,98%
- 5-METHYLQUINOXALINE 99+%
- FEMA No. 3203
- L0AD7T152G
- CQLOYHZZZCWHSG-UHFFFAOYSA-N
- 5-methyl quinoxaline
- 5-Methyl-Quinoxaline
- 5-(methyl)-quinoxaline
- DSSTox_RID_82102
- DSSTox_CID_27090
- 8-methyl-1,4-naphthyridine
- 5-methyl-1,4-naphthyridine
- DSSTox_GSID_47090
- KSC497C5N
- Jsp002231
-
- MDL: MFCD00012335
- インチ: 1S/C9H8N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-6H,1H3
- InChIKey: CQLOYHZZZCWHSG-UHFFFAOYSA-N
- ほほえんだ: N1=C([H])C([H])=NC2=C([H])C([H])=C([H])C(C([H])([H])[H])=C12
計算された属性
- せいみつぶんしりょう: 144.06900
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 25.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色または薄いオレンジ色の液体
- 密度みつど: 1.125 g/mL at 25 °C
- ゆうかいてん: 20-21 °C (lit.)
- ふってん: 120°C/15mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.62(lit.)
- PSA: 25.78000
- LogP: 1.93820
- ようかいせい: 可溶性
- FEMA: 3203 | 5-METHYLQUINOXALINE
5-Methylquinoxaline セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R36/37/38
- TSCA:Yes
5-Methylquinoxaline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Methylquinoxaline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M560A-100g |
5-Methylquinoxaline |
13708-12-8 | 98% | 100g |
¥847.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M560A-25g |
5-Methylquinoxaline |
13708-12-8 | 98% | 25g |
¥264.0 | 2022-05-30 | |
| Enamine | EN300-119726-25.0g |
5-methylquinoxaline |
13708-12-8 | 95% | 25g |
$66.0 | 2023-06-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M46000-5g |
5-Methylquinoxaline |
13708-12-8 | 98% | 5g |
¥40.0 | 2023-07-10 | |
| BAI LING WEI Technology Co., Ltd. | 190861-5G |
5-Methylquinoxaline, 98% |
13708-12-8 | 98% | 5G |
¥ 208 | 2022-04-26 | |
| Ambeed | A114281-500g |
5-Methylquinoxaline |
13708-12-8 | 98% | 500g |
$389.0 | 2025-02-21 | |
| Chemenu | CM121549-100g |
5-Methylquinoxaline |
13708-12-8 | 98% | 100g |
$122 | 2021-08-06 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1371-1G |
5-Methylquinoxaline |
13708-12-8 | >98.0%(GC) | 1g |
¥70.00 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD41026-25g |
5-Methylquinoxaline |
13708-12-8 | 98% | 25g |
¥238.0 | 2022-03-01 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY015222-10g |
N,N-Dipentylnitrous Amide |
13708-12-8 | ≥98% | 10g |
¥73.0 | 2023-09-15 |
5-Methylquinoxaline サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:13708-12-8)5-METHYLQUINOXALINE
注文番号:LE3772
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:44
価格 ($):discuss personally
5-Methylquinoxaline 関連文献
-
Marta Navarro,Francisco J. Morales,Sonia Ramos Food Funct. 2017 8 944
-
2. 429. N 1-sulphanilamides derived from aminoquinoxalines and aminomethylquinoxalines
-
3. 13C nuclear magnetic resonance spectra of quinoxaline derivativesHamish McNab J. Chem. Soc. Perkin Trans. 1 1982 357
-
Marta Navarro,Alberto Fiore,Vincenzo Fogliano,Francisco J. Morales Food Funct. 2015 6 574
-
5. The thermolysis of polyazapentadienes. Part 5. Degenerate rearrangement of aryliminoiminyl radicals: a 15N-labelling studyHamish McNab,Graeme S. Smith J. Chem. Soc. Perkin Trans. 1 1984 381
13708-12-8 (5-Methylquinoxaline) 関連製品
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:13708-12-8)5-METHYLQUINOXALINE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:13708-12-8)5-Methylquinoxaline

清らかである:99%
はかる:500g
価格 ($):350.0




